
N,N-Dimethyl-4-(triphenylsilyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(triphenylsilyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group and a triphenylsilyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(triphenylsilyl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: It can be reduced to form this compound hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: this compound hydride.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-4-(trimethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(triethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(tributylsilyl)aniline
Uniqueness
N,N-Dimethyl-4-(triphenylsilyl)aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties compared to other silyl-substituted anilines. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role in determining the reaction outcome.
Propiedades
Fórmula molecular |
C26H25NSi |
|---|---|
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3 |
Clave InChI |
NAKKQXGLXKLDMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)

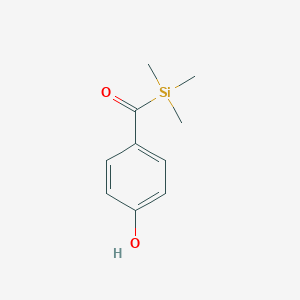
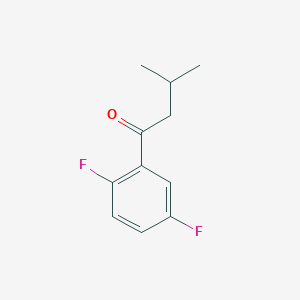
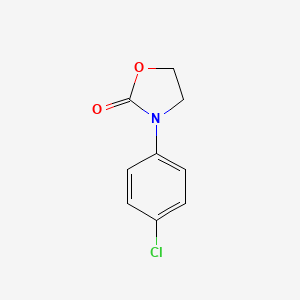
![bis(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)aMine (hydrochloride)](/img/structure/B14113981.png)
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
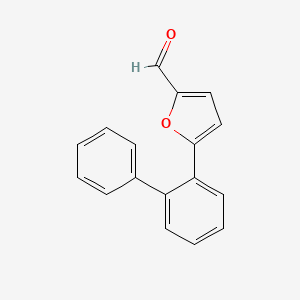

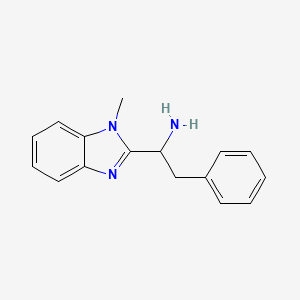
![[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B14114035.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)
